6-Methoxy-3,4-dimethylpyridazine
Description
6-Methoxy-3,4-dimethylpyridazine is a pyridazine derivative characterized by a methoxy group at position 6 and methyl groups at positions 3 and 4. This compound is commercially available as a synthetic building block, with a molecular weight of 168.20 g/mol (calculated based on its formula C₇H₁₂N₂O). It is primarily utilized in organic synthesis and pharmaceutical research, as evidenced by its listing in specialized chemical catalogs .
Properties
CAS No. |
89943-10-2 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 |
IUPAC Name |
6-methoxy-3,4-dimethylpyridazine |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-8-6(5)2/h4H,1-3H3 |
InChI Key |
TYZYIEXULSGIHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1C)OC |
Canonical SMILES |
CC1=CC(=NN=C1C)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazine Derivatives
Substituent Variations and Molecular Properties
Key structural analogs of 6-Methoxy-3,4-dimethylpyridazine include:
- 3-(3,4-Dimethylphenyl)-6-methoxy-Pyridazine (CAS 64262-83-5): Features a 3,4-dimethylphenyl substituent at position 3, increasing molecular weight to 214.26 g/mol. The bulky aromatic group may enhance π-π stacking interactions in medicinal chemistry applications .
- 6-(3,5-Dimethylphenyl)-3-methoxy-4-methylpyridazine (CAS 106982-40-5): Substituted with a 3,5-dimethylphenyl group at position 6, altering steric and electronic properties compared to the parent compound .
- 6-Methoxy-3(2H)-pyridazinone: Replaces the 3-methyl group with a ketone, introducing hydrogen-bonding capability and acidity, which could influence biological activity .
Comparative Data Table
Research and Application Contexts
- Pharmaceutical Potential: Derivatives like 6-Methoxy-3(2H)-pyridazinone are explored for bioactivity due to their hydrogen-bonding motifs, while 3-(3,4-dimethylphenyl)-6-methoxy-Pyridazine’s aromaticity may suit kinase inhibitor design .
- Material Science : The methyl and methoxy groups in this compound could stabilize metal-organic frameworks (MOFs) or catalysts, whereas phenyl-substituted analogs might serve as ligands .
- Pesticide Chemistry: Pyridazinones (e.g., diclomezine) are established in agrochemicals, but this compound’s role remains underexplored .
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